molecular formula C26H31N B14281680 4-Butyl-N-(4-butylphenyl)-N-phenylaniline CAS No. 137734-05-5

4-Butyl-N-(4-butylphenyl)-N-phenylaniline

Cat. No.: B14281680
CAS No.: 137734-05-5
M. Wt: 357.5 g/mol
InChI Key: VZBZXDJNAPNQPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline typically involves the reaction of 4-butylaniline with diphenylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-Butyl-N-(4-butylphenyl)-N-phenylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aniline compounds .

Scientific Research Applications

4-Butyl-N-(4-butylphenyl)-N-phenylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 4-Butyl-N-(4-butylphenyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. It acts as a hole transport material in organic light-emitting diodes (OLEDs) and other electronic devices. The compound facilitates the movement of positive charges (holes) through the material, enhancing the efficiency of the device .

Comparison with Similar Compounds

Similar Compounds

    Poly(4-butyl-N,N-diphenylaniline): A polymeric form with similar properties.

    Poly(4-butyltriphenylamine): Another polymer with comparable applications.

    Poly[N,N′-bis(4-butylphenyl)-N,N′-bis(phenyl)-benzidine]: A related compound used in similar applications.

Uniqueness

4-Butyl-N-(4-butylphenyl)-N-phenylaniline is unique due to its specific molecular structure, which imparts distinct electronic properties. This makes it particularly useful in electronic applications such as OLEDs and photovoltaic cells .

Properties

CAS No.

137734-05-5

Molecular Formula

C26H31N

Molecular Weight

357.5 g/mol

IUPAC Name

4-butyl-N-(4-butylphenyl)-N-phenylaniline

InChI

InChI=1S/C26H31N/c1-3-5-10-22-14-18-25(19-15-22)27(24-12-8-7-9-13-24)26-20-16-23(17-21-26)11-6-4-2/h7-9,12-21H,3-6,10-11H2,1-2H3

InChI Key

VZBZXDJNAPNQPI-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)CCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.